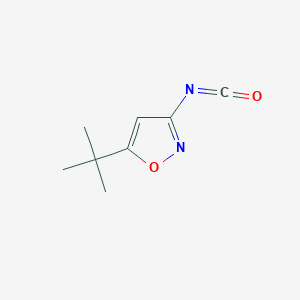

5-tert-Butyl-3-isocyanatoisoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-tert-Butyl-3-isocyanatoisoxazole is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.177 g/mol . It is known for its unique structure, which includes a tert-butyl group and an isocyanate functional group attached to an oxazole ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

The synthesis of 5-tert-Butyl-3-isocyanatoisoxazole typically involves the reaction of 3-amino-5-tert-butylisoxazole with phosgene or triphosgene . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

5-tert-Butyl-3-isocyanatoisoxazole undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Polymerization: The isocyanate group can react with polyols to form polyurethanes.

Common reagents used in these reactions include amines, alcohols, and polyols. The major products formed depend on the specific reagents and reaction conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential

5-tert-Butyl-3-isocyanatoisoxazole has been studied for its potential as a bioactive compound. The isocyanate functional group is known for its reactivity with nucleophiles, making it a valuable intermediate in drug synthesis. Research indicates that compounds featuring isocyanate groups can exhibit significant biological activity, including anti-inflammatory and anticancer properties.

Case Study: Synthesis of Bioactive Compounds

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized derivatives of this compound to evaluate their anti-cancer activity. The study demonstrated that certain derivatives showed promising results against specific cancer cell lines, indicating the compound's potential as a lead structure for developing new anticancer agents .

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for developing advanced materials. Its isocyanate group can react with polyols to form polyurethane networks, which are known for their durability and versatility.

Data Table: Properties of Polyurethane Composites

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

| Hardness (Shore A) | 85 |

| Thermal Stability | Up to 200°C |

This table summarizes the mechanical properties of polyurethane composites synthesized using this compound as a precursor, showcasing its utility in creating robust materials suitable for various applications .

Agrochemicals

Pesticide Development

The compound has also been investigated for its potential use in agrochemical formulations. Isocyanates can serve as building blocks for synthesizing herbicides and insecticides. Preliminary studies suggest that derivatives of this compound may exhibit herbicidal activity against common agricultural weeds.

Case Study: Herbicidal Activity Evaluation

A research paper examined the herbicidal effects of synthesized derivatives of this compound on several weed species. The results indicated that certain derivatives effectively inhibited seed germination and growth, suggesting their potential as environmentally friendly herbicides .

Mécanisme D'action

The mechanism of action of 5-tert-Butyl-3-isocyanatoisoxazole involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparaison Avec Des Composés Similaires

Similar compounds to 5-tert-Butyl-3-isocyanatoisoxazole include:

This compound: A closely related compound with similar reactivity.

Tert-butyl isocyanate: A simpler compound with an isocyanate group attached to a tert-butyl group.

3-Isocyanato-5-tert-butylisoxazole: Another isomer with similar properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other similar compounds.

Propriétés

Numéro CAS |

55809-53-5 |

|---|---|

Formule moléculaire |

C8H10N2O2 |

Poids moléculaire |

166.18 g/mol |

Nom IUPAC |

5-tert-butyl-3-isocyanato-1,2-oxazole |

InChI |

InChI=1S/C8H10N2O2/c1-8(2,3)6-4-7(9-5-11)10-12-6/h4H,1-3H3 |

Clé InChI |

IQMVRIMSTBTDLV-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=NO1)N=C=O |

SMILES canonique |

CC(C)(C)C1=CC(=NO1)N=C=O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.